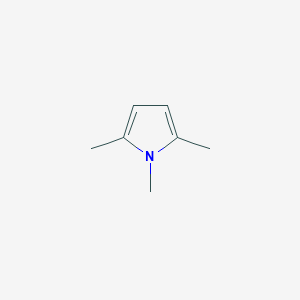

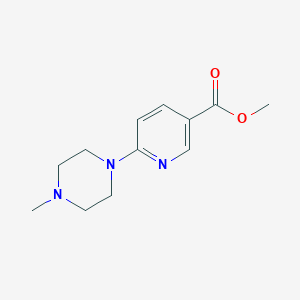

6-(4-甲基哌嗪-1-基)吡啶-3-甲酸甲酯

描述

Methyl 6-(4-methylpiperazin-1-yl)pyridine-3-carboxylate is a compound that can be synthesized through various chemical reactions involving pyridine derivatives and piperazine. The compound is of interest due to its potential applications in medicinal chemistry and as a building block for more complex molecules.

Synthesis Analysis

The synthesis of related pyridine derivatives can be achieved through different pathways. For instance, a one-pot synthesis of methyl 4-aminopyrrole-2-carboxylates, which shares a similar pyridine structure, was performed using a relay catalytic cascade reaction involving 5-methoxyisoxazoles and pyridinium ylides with a FeCl2/Et3N binary catalytic system . Another method for synthesizing pyridine derivatives is the domino 1,3-dipolar cycloaddition and elimination starting from pyridine-3-nitrile oxide . These methods could potentially be adapted for the synthesis of methyl 6-(4-methylpiperazin-1-yl)pyridine-3-carboxylate by altering the substituents and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be significantly influenced by the substituents attached to the pyridine core. For example, the presence of a 4-methylpiperazin-1-yl group can affect the electronic distribution and steric hindrance, which in turn can influence the compound's reactivity and interaction with biological targets . The structural characterization of similar compounds has been performed using X-ray crystallography, revealing the importance of intermolecular interactions such as hydrogen bonds and π-π stacking .

Chemical Reactions Analysis

The reactivity of pyridine derivatives can be studied through nucleophilic aromatic substitution reactions. The regioselectivity of these reactions can be influenced by the nature of the substituents on the pyridine ring, as demonstrated by the study of 3-substituted 2,6-dichloropyridines with 1-methylpiperazine . The study found that the regioselectivity towards the 2- or 6-position of the pyridine ring did not correlate with lipophilicity, size, or inductive effect of the substituents but rather with the Verloop steric parameter . This insight could be valuable for the synthesis and further functionalization of methyl 6-(4-methylpiperazin-1-yl)pyridine-3-carboxylate.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are crucial for their potential applications. These properties can be affected by the substituents on the pyridine core and the overall molecular structure. For instance, the solubility of the compound in various solvents can be predicted using the Kamlet–Taft equation, which takes into account the solvent's ability to function as a hydrogen-bond acceptor . Additionally, the electronic properties of the compound, such as charge distribution, can be correlated with its biological activity, as seen in the computational investigations of isothiazolopyridines .

科学研究应用

1. Anti-Inflammatory Application

- Summary of Application: This study investigates the anti-nociceptive and anti-inflammatory effects of a new piperazine compound (LQFM182) as well as the toxicity acute in vitro .

- Methods of Application: To evaluate the anti-nociceptive activity, the acetic acid-induced abdominal writhing test, tail flick test and formalin-induced pain test were used. The anti-inflammatory activity was evaluated using the models of paw oedema and pleurisy induced by carrageenan .

- Results: LQFM182 (50, 100 or 200 mg/kg, p.o.) decreased the number of writhings induced by acetic acid in a dose-dependent manner, and an intermediate dose (100 mg/kg, p.o.) reduced the paw licking time of animals in the second phase of the formalin test .

2. Anti-Tubercular Agents

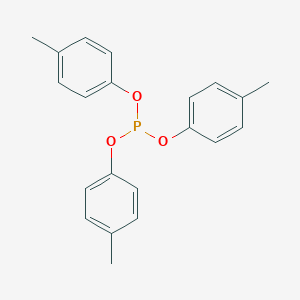

- Summary of Application: A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

- Methods of Application: The compounds were synthesized and their anti-tubercular activity was evaluated against Mycobacterium tuberculosis H37Ra .

- Results: Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .

3. Leukemia Treatment

- Summary of Application: Imatinib is one of the most used therapeutic agents to treat leukemia, which specifically inhibits the activity of tyrosine kinases . This molecule has been structurally characterized only in the form of its piperazin-1-ium salt .

- Methods of Application: Imatinib is administered orally and is used to treat certain types of leukemia, such as Philadelphia chromosome positive chronic myeloid leukemia (CML). Most patients with CML also have a gene mutation known as the Philadelphia chromosome .

- Results: Imatinib has been shown to be effective in treating CML and has significantly improved the prognosis for this disease .

4. Synthesis of New Amides

- Summary of Application: New carboxylic acid amides containing an N-methylpiperazine fragment were synthesized .

- Methods of Application: The compounds were synthesized by reactions of 1-methylpiperazine or 3- and 4- (4-methylpiperazin-1-yl) .

- Results: The study resulted in the successful synthesis of new carboxylic acid amides containing an N-methylpiperazine fragment .

5. Treatment of Idiopathic Pulmonary Fibrosis

- Summary of Application: A drug indicated for the treatment of idiopathic pulmonary fibrosis (IPF) and for some types of non-small-cell lung cancer .

- Methods of Application: The enzymes tyrosine kinases are responsible for the activation of many proteins by signal transduction cascades .

- Results: The drug has been used successfully in the treatment of IPF and certain types of non-small-cell lung cancer .

6. Synthesis of Imatinib

- Summary of Application: Imatinib is a therapeutic agent used to treat leukemia, which specifically inhibits the activity of tyrosine kinases .

- Methods of Application: Imatinib is synthesized through a convergent process, which has been found to be scalable and cost-effective .

- Results: The described process for the synthesis of imatinib has good potential for industrial application .

安全和危害

未来方向

While specific future directions for “Methyl 6-(4-methylpiperazin-1-yl)pyridine-3-carboxylate” were not found, the related substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were found to exhibit significant activity against Mycobacterium tuberculosis H37Ra . This suggests potential for further development and study in the field of anti-tubercular agents .

属性

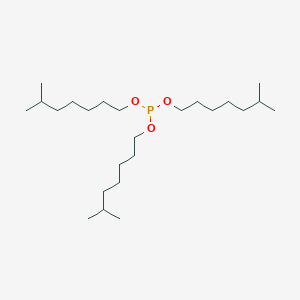

IUPAC Name |

methyl 6-(4-methylpiperazin-1-yl)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2/c1-14-5-7-15(8-6-14)11-4-3-10(9-13-11)12(16)17-2/h3-4,9H,5-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQVXHYAVALLCBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC=C(C=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80431959 | |

| Record name | Methyl 6-(4-methylpiperazin-1-yl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-(4-methylpiperazin-1-yl)pyridine-3-carboxylate | |

CAS RN |

132144-02-6 | |

| Record name | Methyl 6-(4-methylpiperazin-1-yl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 6-(4-methylpiperazin-1-yl)pyridine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。